molecular formula C19H21N3O3 B11388244 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11388244
M. Wt: 339.4 g/mol
InChI Key: SYJDEZFJKBRYII-JXMROGBWSA-N
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Description

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile typically involves a multi-step process:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethenyl group: This step involves the use of a Wittig reaction or a Heck coupling reaction to introduce the ethenyl group at the desired position.

    Attachment of the tetrahydrofuran-2-ylmethyl group: This can be done through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or the ethenyl group to an alkane.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring or the tetrahydrofuran-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Amines or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe to study biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials. Its unique properties may make it suitable for applications in polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile
  • 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(tetrahydropyran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile
  • 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-4-carbonitrile

Uniqueness

The uniqueness of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups and structural features. This combination may confer unique chemical reactivity, biological activity, or physical properties that distinguish it from similar compounds.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H21N3O3/c1-2-23-15-8-5-14(6-9-15)7-10-18-22-17(12-20)19(25-18)21-13-16-4-3-11-24-16/h5-10,16,21H,2-4,11,13H2,1H3/b10-7+

InChI Key

SYJDEZFJKBRYII-JXMROGBWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)NCC3CCCO3)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)NCC3CCCO3)C#N

Origin of Product

United States

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